molecular formula C7H9N3O2 B127003 Ethyl 4-aminopyrimidine-5-carboxylate CAS No. 65195-35-9

Ethyl 4-aminopyrimidine-5-carboxylate

Cat. No.: B127003
CAS No.: 65195-35-9
M. Wt: 167.17 g/mol
InChI Key: OBBDJDIJXFWRJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-aminopyrimidine-5-carboxylate is a heterocyclic compound with the molecular formula C7H9N3O2. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .

Mechanism of Action

Mode of Action

The mode of action of Ethyl 4-aminopyrimidine-5-carboxylate is currently unknown due to the lack of research in this area . It’s important to note that understanding the interaction between a compound and its targets is crucial for predicting its effects and potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

It is known that this compound has a high GI absorption , indicating that it can be readily absorbed in the gastrointestinal tract and may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Given its high GI absorption , it is likely that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-aminopyrimidine-5-carboxylate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with guanidine carbonate under basic conditions to form ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate. This intermediate is then treated with formamide at elevated temperatures (110-130°C) to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale reactions using similar routes as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-aminopyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-aminopyrimidine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Ethyl 4-aminopyrimidine-5-carboxylate is unique compared to other similar compounds due to its specific functional groups and structural features. Similar compounds include:

These compounds share the pyrimidine core but differ in their substituents, leading to variations in their chemical reactivity and applications.

Properties

IUPAC Name

ethyl 4-aminopyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-2-12-7(11)5-3-9-4-10-6(5)8/h3-4H,2H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBDJDIJXFWRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50498958
Record name Ethyl 4-aminopyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65195-35-9
Record name Ethyl 4-aminopyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-aminopyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-aminopyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-aminopyrimidine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-aminopyrimidine-5-carboxylate
Reactant of Route 5
Ethyl 4-aminopyrimidine-5-carboxylate
Reactant of Route 6
Ethyl 4-aminopyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.